
(E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a quinazolinone derivative with a phenylurea moiety. Quinazolinones are a class of compounds that have been widely studied for their diverse biological activities . The presence of the phenylurea group could potentially enhance the biological activity of the compound.
Molecular Structure Analysis
The compound contains a quinazolinone core, which is a bicyclic system containing a benzene ring fused to a 2-oxo-pyrimidine. It also has a phenylurea moiety attached to the quinazolinone core via a double bond .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carbonyl group in the quinazolinone core could be involved in nucleophilic addition reactions. The phenylurea moiety could undergo reactions typical of amides, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
- Researchers have explored the synthesis of thermosensitive copolymers based on poly(2-methoxyethyl acrylate-co-poly(ethylene glycol) methyl ether acrylate) (P(MEA-co-PEGA)) . These copolymers exhibit sharp thermal transitions upon increasing the temperature above their lower critical solution temperature. The use of MEA as the majority comonomer and poly(N,N’-dimethylacrylamide) as the RAFT agent allows for nanogel synthesis with improved solid content. These responsive materials have potential applications in drug delivery, tissue engineering, and smart coatings.
- Poly(3-(2-methoxyethyl)-N-vinyl-2-pyrrolidone) (MeOE-PVP) is an amphiphilic polymer with hydrophobic CH groups and two different hydrophilic groups (C=O and C–O). It readily absorbs water vapor from humid environments, making it suitable for pharmaceutical applications . Its unique hydration capabilities may enhance drug solubility, stability, and controlled release.
- Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor TM) serves as an effective reagent for various transformations. It converts alcohols to alkyl fluorides, aldehydes/ketones to gem-difluorides, and carboxylic acids to trifluoromethyl derivatives. Unlike some other reagents, it is less thermally sensitive and offers a broader spectrum of fluorination reactions .
Polymeric Materials and Nanogels
Pharmaceutical Industry
Fluorination Reactions
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. Quinazolinones have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The exact mechanism would need to be determined through biological testing.
Future Directions
The compound could be a potential candidate for further study in medicinal chemistry. The quinazolinone core is a privileged structure in drug discovery, and the modification of this core with different substituents, such as the phenylurea group in this compound, could lead to new biological activities .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea involves the condensation of 2-methoxyethylamine with 2-aminobenzophenone to form 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one. This intermediate is then reacted with phenyl isocyanate to form (E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea.", "Starting Materials": [ "2-methoxyethylamine", "2-aminobenzophenone", "phenyl isocyanate" ], "Reaction": [ "Step 1: Condensation of 2-methoxyethylamine with 2-aminobenzophenone in the presence of a suitable catalyst to form 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one.", "Step 2: Reaction of 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one with phenyl isocyanate in the presence of a suitable catalyst to form (E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea." ] } | |
CAS RN |
899973-02-5 |
Product Name |
(E)-1-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea |
Molecular Formula |
C18H18N4O3 |
Molecular Weight |
338.367 |
IUPAC Name |
1-[3-(2-methoxyethyl)-2-oxoquinazolin-4-yl]-3-phenylurea |
InChI |
InChI=1S/C18H18N4O3/c1-25-12-11-22-16(14-9-5-6-10-15(14)20-18(22)24)21-17(23)19-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H2,19,21,23) |
InChI Key |
YSQBLQJRVVELMJ-LTGZKZEYSA-N |
SMILES |
COCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-fluorophenyl)-3-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2667490.png)
![3-(2-Thienylcarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2667491.png)
![(S)-Dihydropyrrolo[1,2-C]oxazole-3,6(1H,5H)-dione](/img/structure/B2667494.png)

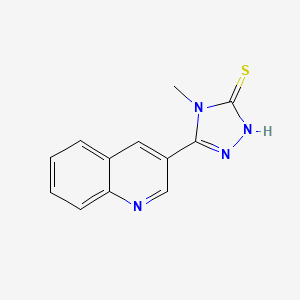
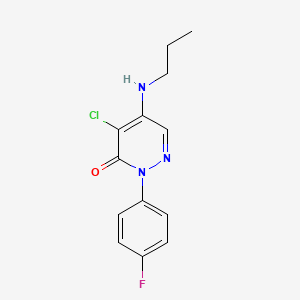
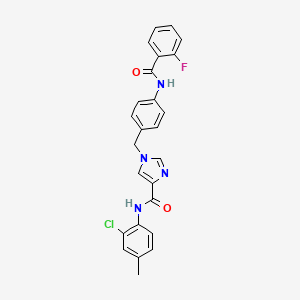
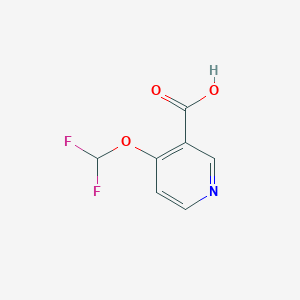
![N-(2-methylbenzo[d]thiazol-5-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide](/img/structure/B2667506.png)
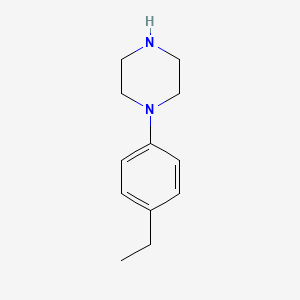

![[(2,4-Difluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2667511.png)
![1-[3-(1-Aminoethyl)piperidin-1-yl]-2,2-difluoro-2-(2-fluorophenyl)ethanone;hydrochloride](/img/structure/B2667512.png)
